Sitagliptin N-Sulfate is a metabolite of Sitagliptin, a drug used to treat Type II Diabetes Mellitus (T2DM). It is a product of Phase II metabolism, specifically N-sulfation, of the parent drug Sitagliptin. [] This process involves the transfer of a sulfate group from a donor molecule to the nitrogen atom of the piperazine ring in Sitagliptin. []
Sitagliptin N-Sulfate is classified as a drug metabolite and is primarily studied in the context of drug metabolism research. [] It serves as a valuable marker to understand the metabolic fate of Sitagliptin in preclinical and clinical studies. [] Understanding the formation and excretion of Sitagliptin N-Sulfate provides valuable insights into Sitagliptin's pharmacokinetic profile and potential drug-drug interactions.
Sitagliptin N-Sulfate is a derivative of sitagliptin, a medication primarily used in the management of type 2 diabetes mellitus. Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones, which increases insulin secretion and decreases glucagon levels in the bloodstream. This compound is classified under the category of antidiabetic agents and is known for its role in glycemic control.
Sitagliptin was first approved by the U.S. Food and Drug Administration in 2006 and has since been widely utilized in clinical settings. The N-sulfate form is particularly relevant in pharmacokinetics and drug metabolism studies, as modifications to the sitagliptin molecule can influence its bioavailability and therapeutic efficacy.
The synthesis of Sitagliptin N-Sulfate can be achieved through several methods, including:
The synthetic routes typically involve:
The molecular structure of Sitagliptin N-Sulfate features a complex arrangement that includes:
Sitagliptin N-Sulfate undergoes several chemical reactions that are crucial for its activity:
Reactions are typically monitored using chromatographic techniques to ensure purity and yield at each step.
The mechanism by which Sitagliptin N-Sulfate operates involves:
Clinical studies indicate that sitagliptin effectively lowers HbA1c levels in patients with type 2 diabetes, demonstrating its efficacy through these mechanisms.
Analytical methods such as high-performance liquid chromatography (HPLC) are employed for stability testing and quantification during formulation development .
Sitagliptin N-Sulfate is primarily used in scientific research related to diabetes management, pharmacokinetics, and drug formulation studies. Its role as a Dipeptidyl Peptidase-4 inhibitor makes it significant in developing combination therapies for type 2 diabetes treatment, often studied alongside other antidiabetic agents for synergistic effects.
This compound's diverse applications extend into drug metabolism studies, where understanding its behavior can lead to improved therapeutic strategies and patient outcomes in diabetes care.
Sitagliptin N-sulfate formation critically depends on precursor-specific enzymatic steps. While direct sulfation mechanisms remain less characterized than precursor biosynthesis, transaminases (TAs) enable the synthesis of chiral amine intermediates essential for subsequent sulfoconjugation. TAs utilize pyridoxal 5′-phosphate (PLP) to transfer amino groups from amine donors to ketone precursors of sitagliptin. Key studies reveal that engineered (R)-selective TAs (e.g., ATA-117-Rd11) exhibit tailored active sites capable of accommodating sterically hindered β-keto esters like ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate—a direct precursor to sitagliptin’s amine backbone [3] [7]. Structural analyses of ATA-117-Rd11 demonstrate that mutations (e.g., G136F) induce conformational shifts in the substrate-binding loop (residues 129–145), expanding the large pocket (L-pocket) volume to accept bulky trifluorophenyl groups [3]. This adaptability is crucial, as the uncharged amine intermediate must later serve as a substrate for cytosolic sulfotransferases (SULTs). Notably, multi-enzyme cascades address co-product inhibition during precursor synthesis. For example, aldehyde reductase (AHR) and formate dehydrogenase (FDH) convert inhibitory benzaldehyde (from benzylamine donors) into benign benzyl alcohol while recycling NAD(P)H cofactors [1] [2].
Table 1: Multi-Enzyme Systems for Sitagliptin Intermediate Synthesis
Enzyme Components | Amine Donor | Max Substrate Conc. (mM) | Conversion Yield | Key Innovation |
---|---|---|---|---|
TA (Roseomonas deserti) + AHR + FDH | Benzylamine | 100 | 91% | Benzaldehyde removal via cofactor recycling [1] |
Fused TA + Esterase | (S)-α-MBA | 200 | 100% | Internal amine recycling; fusion design [4] |
The N-sulfation of sitagliptin is primarily mediated by hepatic cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group (–SO₃⁻) from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the primary amine of sitagliptin’s piperazine ring. Though direct studies on SULT isoforms for sitagliptin are sparse in the provided literature, human SULT1A1 and SULT1A3 are implicated in analogous amine sulfoconjugation due to their broad specificity for small aromatic and aliphatic amines [6]. The reaction proceeds via a sequential "ping-pong" mechanism: PAPS binds first, releasing PAP after sulfate transfer, followed by substrate binding and sulfated product release. Kinetic isotope effect studies of similar SULT reactions suggest that deprotonation of the amine group (to form a nucleophilic anion) is rate-limiting. For sitagliptin, this step is sterically facilitated by the compound’s β-amino acid scaffold—a structure accessible via engineered TA catalysis [1] [4]. Notably, the metabolite profile of sitagliptin confirms that N-sulfation generates a minor (<2%) but pharmacokinetically relevant metabolite (M1) [6], underscoring SULTs’ high regioselectivity for the exocyclic amine over other functional groups.
Table 2: Hypothesized SULT Isoforms for Sitagliptin N-Sulfation
SULT Isoform | Tissue Localization | Substrate Preference | Likely Role in Sitagliptin Metabolism |
---|---|---|---|
SULT1A1 | Liver, intestine | Small aromatic amines | Primary catalyst (high abundance) |
SULT1A3 | Liver, placenta | Catecholamines, alkylamines | Secondary catalyst (lower affinity) |
Chemoenzymatic cascades leverage purified or recombinant enzymes in vitro, offering precise control over reaction steps. For sitagliptin intermediates, transaminase/esterase/fusion systems achieve >90% conversion at industrially viable substrate loads (50–200 mM) with minimal amine donor equivalents (e.g., 0.5 eq. of (S)-α-MBA) [4]. Co-immobilization of TAs and cofactor-recycling enzymes (e.g., FDH) enhances operational stability, enabling gram-scale synthesis of sitagliptin precursors with 61% isolated yield [1]. By contrast, whole-cell microbial systems exploit endogenous cofactor pools (e.g., NADPH, PAPS) but face transport barriers for hydrophobic substrates. E. coli expressing TA and esterase achieves 72–91% conversion of sitagliptin intermediates [1] [4], yet N-sulfation efficiency remains unquantified in microbial hosts. A key limitation is PAPS availability: microbial sulfation often requires ATP sulfurylase/APS kinase supplementation to regenerate PAPS. Chemoenzymatic routes circumvent this via PAPS recycling systems (e.g., aryl sulfotransferase with p-nitrophenyl sulfate), though these introduce additional complexity. Trade-offs exist: chemoenzymatic strategies afford higher space-time yields (>5 g·L⁻¹·h⁻¹), while microbial systems reduce catalyst costs but suffer from byproduct accumulation (e.g., acetophenone inhibition in TA reactions) [1] [4].
Sulfotransferase (SULT) specificity for sitagliptin derivatives hinges on electronic and steric compatibility with the enzyme’s active site. SULT1A1, for instance, favors planar, small-molecule amines with pKa <10, enabling nucleophilic attack on the sulfuryl group [6]. Sitagliptin’s primary piperazinyl amine (pKa ~7.5) aligns with this requirement. Critically, SULTs exhibit strict regioselectivity but not stereoselectivity toward sitagliptin—consistent with the metabolite profile showing exclusively N-sulfation without chiral center modification [6]. This contrasts sharply with transaminase catalysis in precursor synthesis, where stereocontrol is paramount. Engineered TAs enforce enantioselectivity (>99% ee) via active-site mutations that sterically constrain the pro-S binding pocket. For example:
Table 3: Strategies for Stereochemical and Substrate Control
Enzyme Class | Key Specificity Determinants | Engineering Approaches | Impact on Sitagliptin Pathway |
---|---|---|---|
Transaminases (TAs) | L-pocket volume, loop flexibility (residues 129–145) | G136F mutation; fusion proteins; promoter tuning [1] [3] | Enables (R)-amine precursor synthesis |
Sulfotransferases (SULTs) | PAPS orientation, amine pKa, hydrophobic gating | Not yet engineered for sitagliptin (native enzymes used) | Regioselective N-sulfation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: